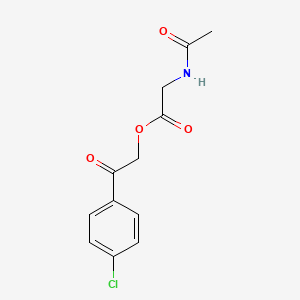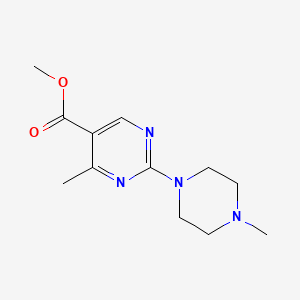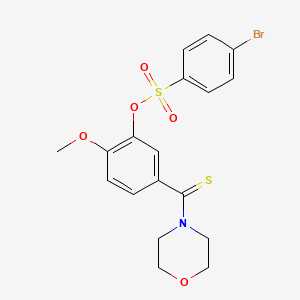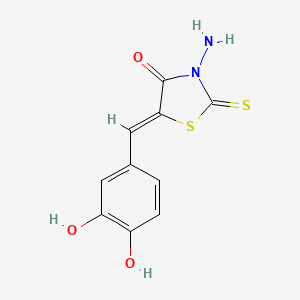
2-(4-chlorophenyl)-2-oxoethyl N-acetylglycinate
Übersicht
Beschreibung
2-(4-chlorophenyl)-2-oxoethyl N-acetylglycinate, also known as CGP 7930, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of compounds known as glycine site antagonists, which have been shown to modulate the activity of the NMDA receptor in the brain.
Wirkmechanismus
2-(4-chlorophenyl)-2-oxoethyl N-acetylglycinate 7930 acts as a glycine site antagonist, which means that it binds to the glycine site of the NMDA receptor and blocks the activity of the receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in various physiological processes such as learning, memory, and synaptic plasticity. By blocking the activity of the NMDA receptor, 2-(4-chlorophenyl)-2-oxoethyl N-acetylglycinate 7930 can modulate the activity of the brain and potentially have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-2-oxoethyl N-acetylglycinate 7930 has been shown to modulate the activity of the NMDA receptor in the brain, which can have various biochemical and physiological effects. It has been shown to have potential therapeutic effects in conditions such as depression, anxiety, schizophrenia, and neuropathic pain. 2-(4-chlorophenyl)-2-oxoethyl N-acetylglycinate 7930 has also been shown to have potential neuroprotective effects in conditions such as stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-2-oxoethyl N-acetylglycinate 7930 has several advantages and limitations for lab experiments. One of the advantages is that it is a selective glycine site antagonist, which means that it can modulate the activity of the NMDA receptor without affecting other receptors in the brain. This makes it a useful tool for studying the role of the NMDA receptor in various physiological processes. One of the limitations is that it has poor solubility in water, which can make it difficult to administer in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chlorophenyl)-2-oxoethyl N-acetylglycinate 7930. One direction is to further investigate its potential therapeutic effects in various neurological and psychiatric disorders. Another direction is to develop more potent and selective glycine site antagonists that can modulate the activity of the NMDA receptor with greater efficacy and specificity. Additionally, further studies are needed to investigate the potential side effects and safety of 2-(4-chlorophenyl)-2-oxoethyl N-acetylglycinate 7930 in humans.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-2-oxoethyl N-acetylglycinate 7930 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to modulate the activity of the NMDA receptor in the brain, which is involved in various physiological processes such as learning, memory, and synaptic plasticity. 2-(4-chlorophenyl)-2-oxoethyl N-acetylglycinate 7930 has been shown to have potential therapeutic effects in conditions such as depression, anxiety, schizophrenia, and neuropathic pain.
Eigenschaften
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-acetamidoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4/c1-8(15)14-6-12(17)18-7-11(16)9-2-4-10(13)5-3-9/h2-5H,6-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHKTITUGMETOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)OCC(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-oxoethyl 2-(acetylamino)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorophenyl)-N-(2-{[(4-methylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4852701.png)
![N,N-dibenzyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4852705.png)


![3-cyclopropyl-N-{2-[(diphenylacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4852730.png)

![N-(3-{N-[(4-butylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4852750.png)


![N-[4-(benzyloxy)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4852768.png)
![N-[4-(cyanomethyl)phenyl]-1-(4-methylphenyl)methanesulfonamide](/img/structure/B4852776.png)

![1-(3,5-dimethylphenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4852788.png)
